molecular formula C28H33ClN4O3S3 B3222826 N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride CAS No. 1215620-32-8

N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride

Cat. No.: B3222826
CAS No.: 1215620-32-8
M. Wt: 605.2 g/mol
InChI Key: IUPIACYUYSOPTE-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride is a complex organic compound that features a benzothiazole moiety, a thienopyridine core, and a diethylsulfamoyl benzamide group

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the benzothiazole moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the thienopyridine core: This step involves the formation of the thieno[2,3-c]pyridine ring system through a series of cyclization reactions.

    Attachment of the diethylsulfamoyl benzamide group: This is typically done via a coupling reaction using appropriate reagents and conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride can be compared with other compounds that have similar structural features, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in its applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3S3.ClH/c1-5-32(6-2)38(34,35)20-13-11-19(12-14-20)26(33)30-28-25(27-29-22-9-7-8-10-23(22)36-27)21-15-16-31(18(3)4)17-24(21)37-28;/h7-14,18H,5-6,15-17H2,1-4H3,(H,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPIACYUYSOPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride
Reactant of Route 4
N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride
Reactant of Route 5
N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[3-(1,3-benzothiazol-2-yl)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride

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